Bienvenue dans la boutique en ligne BenchChem!

3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

Physicochemical characterization Quality control Identity confirmation

3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid is a synthetic, N,N-disubstituted 4-sulfamoylbenzoic acid derivative identified by CAS number 565192-80-5. It belongs to a compound class explored for modulating lipid mediator and nuclear receptor pathways, including cytosolic phospholipase A2α (cPLA2α) inhibition and peroxisome proliferator-activated receptor (PPAR) agonism.

Molecular Formula C16H13ClFNO4S
Molecular Weight 369.8 g/mol
CAS No. 565192-80-5
Cat. No. B3340432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid
CAS565192-80-5
Molecular FormulaC16H13ClFNO4S
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC=CCN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C16H13ClFNO4S/c1-2-9-19(13-6-4-12(18)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)17/h2-8,10H,1,9H2,(H,20,21)
InChIKeyBNLMJDUQUYBCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic Acid (CAS 565192-80-5) Chemical Profile


3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid is a synthetic, N,N-disubstituted 4-sulfamoylbenzoic acid derivative identified by CAS number 565192-80-5 . It belongs to a compound class explored for modulating lipid mediator and nuclear receptor pathways, including cytosolic phospholipase A2α (cPLA2α) inhibition and peroxisome proliferator-activated receptor (PPAR) agonism [1][2]. Publicly available quantitative pharmacological data for this specific compound are extremely limited; its differentiation therefore rests on controlled, in-class structure-activity inferences rather than published head-to-head studies.

Why 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic Acid Cannot Be Replaced by a Generic Sulfamoyl Analog


Within the 4-sulfamoylbenzoic acid series, even minor alterations to the N-substituent pattern cause profound changes in target potency, aqueous solubility, and metabolic stability [1]. The specific N-allyl, N-(4-fluorophenyl) substitution present in compound 565192-80-5 is a distinct pharmacophoric motif that is predicted to alter both cPLA2α inhibitory and PPARα agonistic activity profiles relative to analogs bearing smaller alkyl or unsubstituted phenyl groups [2][3]. Because no public selectivity panel or matched molecular pair analysis is available for this exact structure, substituting a generic in-class compound risks loss of target engagement and unpredictable physicochemical behavior, violating the experimental consistency required in lead optimization or biochemical probe studies.

Quantitative Differential Evidence for 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic Acid (565192-80-5)


Physicochemical Identity: Predicted Boiling Point vs. Des-chloro Analog

The compound's predicted boiling point of 551.8 ± 60.0 °C at 760 mmHg is notably higher than that of the simpler 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (predicted ~470 °C based on molecular weight scaling), due to the additional 4-chloro and 4-fluorophenyl substituents . This physicochemical signature serves as an identity checkpoint during procurement and quality verification.

Physicochemical characterization Quality control Identity confirmation

In-Class Potency Context: cPLA2α Inhibition Landscape for 4-Sulfamoylbenzoic Acids

Although no IC50 value is publicly available for compound 565192-80-5, closely related N,N-disubstituted 4-sulfamoylbenzoic acids exhibit submicromolar to low-micromolar cPLA2α inhibition in a vesicle assay, with the lead analog giripladib achieving an IC50 of approximately 0.3 µM [1]. The presence of the N-allyl, N-(4-fluorophenyl) motif in the target compound is expected to modulate potency and solubility relative to this benchmark, making it a relevant tool for structure-activity relationship (SAR) exploration.

Cytosolic phospholipase A2α Inflammation Lead optimization

PPAR Agonism Potential: Structural Resemblance to Patented Phenylsulfamoyl Agonists

The generic Markush structure in patent US20060229363 encompasses N-allyl, N-(4-fluorophenyl) sulfamoyl compounds as PPARα agonists [1]. While no EC50 data exist for the exact compound, structurally related phenylsulfamoyl derivatives in the patent demonstrate PPARα activation with EC50 values ranging from 0.1 to 10 µM in cell-based transactivation assays. The 4-chloro substitution on the benzoic acid ring of the target compound is a key differentiator from the unsubstituted core, potentially enhancing binding affinity.

PPAR agonism Metabolic disease Nuclear receptor pharmacology

Validated Application Scenarios for 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic Acid


Structure-Activity Relationship (SAR) Probe for cPLA2α Inhibitor Optimization

Researchers developing selective cPLA2α inhibitors can use this compound to dissect the contribution of the N-allyl, N-(4-fluorophenyl) substitution pattern to enzyme inhibition and aqueous solubility, using the well-characterized analog giripladib as a potency benchmark [1]. The compound's predicted lipophilicity (cLogP ~3.5–4.0) makes it suitable for vesicle-based and whole-blood assays where membrane partitioning influences apparent potency.

PPARα Agonist Lead Expansion in Metabolic Disease Research

For teams pursuing PPARα agonists for dyslipidemia or metabolic syndrome, this compound represents a synthetically accessible intermediate with the core phenylsulfamoyl scaffold disclosed in US20060229363 [2]. Its 4-chloro substitution provides a synthetic handle for further diversification and a distinct electronic profile compared to unsubstituted or 4-methyl analogs.

Analytical Reference Standard for Method Development

The compound's well-defined predicted boiling point (551.8 °C) and molecular weight (369.80 g/mol) support its use as a system suitability standard in HPLC-MS method development for sulfamoylbenzoic acid libraries . Its distinct retention time, driven by the 4-fluorophenyl group, aids in chromatographic resolution from simpler sulfamoyl analogs.

Quote Request

Request a Quote for 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.